molecular formula C14H20N2O B1464111 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1378852-38-0

2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one

Cat. No. B1464111
CAS RN: 1378852-38-0
M. Wt: 232.32 g/mol
InChI Key: ZXNSQOIDJODXPP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.33 . It appears as a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one includes a pyrrolidine ring attached to a pyridine ring . The InChI key is ZXNSQOIDJODXPP-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Variability and Properties

Chemical compounds containing pyridine and pyrrolidine structures, such as 2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one, demonstrate a wide range of chemical behaviors and applications due to their structural variability. These compounds are studied for their preparation procedures, properties in their free organic forms, and their complexation with metals, showcasing their versatility in spectroscopy, magnetic properties, biological, and electrochemical activities. The exploration of these compounds reveals potential areas for future research and applications in various fields (Boča, Jameson, & Linert, 2011).

Role in Drug Discovery

The pyrrolidine ring, a core component of the compound , is a versatile scaffold in medicinal chemistry, enabling efficient exploration of pharmacophore space due to its sp3 hybridization and significant contribution to the stereochemistry and three-dimensional coverage of molecules. This structure is key in the development of bioactive molecules with selective targeting abilities, serving as a fundamental element in the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Supramolecular Applications

Compounds derived from pyrrolidine and similar scaffolds, including those with pyridine units, are crucial in the self-assembly of supramolecular capsules. These structures demonstrate the potential for creating complex molecular capsules with unique properties, such as specific binding capabilities and electrochemical activities, highlighting the intersection of organic chemistry with materials science for innovative application development (Ballester, 2011).

Reactivity and Synthetic Applications

The reactivity of compounds containing pyridine structures, such as those in the synthesis of complex organic molecules, has been extensively studied. These investigations provide insights into regioselectivity and mechanistic pathways, offering foundational knowledge that supports the development of synthetic methodologies for creating compounds with specific functions and properties (Thapa et al., 2014).

properties

IUPAC Name

2,2-dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h6-9,12H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNSQOIDJODXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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